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molecular formula C13H29NO3Si B1338422 Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate CAS No. 203738-69-6

Tert-butyl 2-(tert-butyldimethylsilyloxy)ethylcarbamate

Cat. No. B1338422
M. Wt: 275.46 g/mol
InChI Key: ONLZZERSZRZSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08431564B2

Procedure details

A solution of 800 mg of 10b and 800 μl of propargyl bromide in 8 ml of DMF was treated with 300 mg of NaH (60% dispersion in oil) at 0° C. The mixture was stirred at 0° C. for 1 hr and then for 1 hr at RT (the reaction mixture turned gradually deep brown). Then the mixture was poured onto ice water and the product was extracted with ethyl acetate. The combined organic layers were washed with water, dried and concentrated. The crude material was chromatographed over silica gel, using a gradient of heptane/ethyl acetate as eluent, to provide 650 mg of 10c. Rf (heptane/ethyl acetate 8/2) 0.50.
Name
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][CH2:10][NH:11][C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[CH2:19](Br)[C:20]#[CH:21].[H-].[Na+]>CN(C=O)C>[Si:1]([O:8][CH2:9][CH2:10][N:11]([CH2:21][C:20]#[CH:19])[C:12](=[O:18])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCNC(OC(C)(C)C)=O
Name
Quantity
800 μL
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for 1 hr at RT (the reaction mixture turned gradually deep
Duration
1 h
ADDITION
Type
ADDITION
Details
Then the mixture was poured onto ice water
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCN(C(OC(C)(C)C)=O)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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